3-Ethyl-5-iodo-isoxazole

Descripción general

Descripción

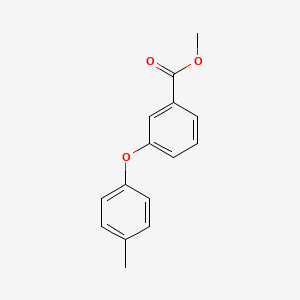

3-Ethyl-5-iodo-isoxazole is a chemical compound with the CAS Number: 1427195-43-4. It has a molecular weight of 223.01 and its IUPAC name is 3-ethyl-5-iodoisoxazole .

Molecular Structure Analysis

The molecular structure of 3-Ethyl-5-iodo-isoxazole can be represented by the linear formula C5H6INO . The InChI code for this compound is 1S/C5H6INO/c1-2-4-3-5 (6)8-7-4/h3H,2H2,1H3 .Physical And Chemical Properties Analysis

3-Ethyl-5-iodo-isoxazole is a yellow liquid . More detailed physical and chemical properties are not available in the current literature.Aplicaciones Científicas De Investigación

Synthesis and Biological Properties

Recent studies in organic chemistry have focused on the chemistry of heterocyclic compounds like isoxazoles, which are found in bioactive compounds, pharmaceuticals, and agrichemicals. Isoxazol-5(4H)-ones and their derivatives, including those related to 3-Ethyl-5-iodo-isoxazole, exhibit significant biological properties. These properties include antibacterial, anti-inflammatory, antifungal, anticancer, analgesic, fungicidal, and insecticidal activities. Development of eco-friendly synthesis methods for these compounds is of high interest, as exemplified by the work of Kiyani and Mosallanezhad (2018).

Antiviral Activity

Isoxazoles derived from 5-iodo-isoxazole, such as 5-isoxazol-5-yl-2′-deoxyuridines, have shown antiviral activity against various viruses including herpes simplex viruses 1 and 2, Encephalomyocarditis virus, Coxsackie B3, and vesicular stomatitis virus. This highlights the potential of 3-Ethyl-5-iodo-isoxazole derivatives in antiviral research, as demonstrated by Lee, Park, & Kim (2008).

Anticancer and Electrochemical Behavior

Studies have also focused on the synthesis of isoxazole derivatives for their potential anticancer properties and electrochemical behavior. Research by Badiger, Khatavi, & Kamanna (2022) evaluated the in vitro anticancer activity of synthesized isoxazole compounds against lung cancer cells. The electrochemical behavior of these compounds was also studied, showing potential as novel drug-like candidates.

Antimicrobial Activities

The synthesis of novel isoxazolines, including derivatives of 3-Ethyl-5-iodo-isoxazole, has been researched for antimicrobial activities. A study by Gaonkar, Rai, & Prabhuswamy (2007) on novel isoxazolines demonstrated potent to weak antimicrobial activity, suggesting potential in developing new antimicrobial agents.

Antituberculosis Activity

Research on mefloquine-isoxazole carboxylic esters, related to 3-Ethyl-5-iodo-isoxazole, showed promising results in antituberculosis activity. Mao et al. (2010) found that these compounds were highly specific for Mycobacterium tuberculosis and effective in infected macrophages, indicating their potential in tuberculosis treatment (Mao et al., 2010).

Corrosion Inhibition

Isoxazole derivatives have also been studied for their application in corrosion inhibition. Aslam et al. (2020) investigated an isoxazole derivative as an environmentally friendly corrosion inhibitor for mild steel in acidic medium, showing high inhibition efficiency (Aslam et al., 2020).

Safety and Hazards

Direcciones Futuras

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This suggests that there is a potential for future research and development in the synthesis and application of isoxazole derivatives, including 3-Ethyl-5-iodo-isoxazole.

Mecanismo De Acción

It’s significant in the field of drug discovery due to its presence in various therapeutic agents . Isoxazole scaffolds show different biological activities such as anticancer, potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .

The synthesis of isoxazole derivatives often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two mechanisms have been proposed for this 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction via a concerted mechanism and secondly, via a step-by-step mechanism through diradical intermediate formation .

Propiedades

IUPAC Name |

3-ethyl-5-iodo-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6INO/c1-2-4-3-5(6)8-7-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZHPZAABZVAQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxa-4-azaspiro[2.5]octan-5-one](/img/structure/B1427703.png)

![6-Nitrothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427712.png)

![[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride](/img/structure/B1427716.png)